molecular formula C14H22ClN3O B2390642 N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide CAS No. 2411296-82-5

N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide

Cat. No. B2390642
CAS RN: 2411296-82-5
M. Wt: 283.8
InChI Key: CJBGLNNPIZQQQX-UHFFFAOYSA-N
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Description

N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Thermal Response of Polymers

The study by Xia et al. (2005) explores the thermal response of narrow-disperse poly(N-isopropylacrylamide) (PNIPAM) prepared via atom transfer radical polymerization, highlighting the influence of molecular weight on the phase transition temperature of aqueous PNIPAM solutions. This research demonstrates the potential for designing temperature-responsive polymers, which could have applications in drug delivery systems and tissue engineering (Xia, Yin, Burke, & Stöver, 2005).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, leading to the identification of compounds with potent anti-inflammatory and antinociceptive activities. This research contributes to the understanding of H4 receptor antagonists' potential in treating inflammatory diseases and pain management (Altenbach, Adair, Bettencourt, et al., 2008).

Advanced Oxidation Processes

Lutze et al. (2015) investigated the degradation of chlorotriazine herbicides by sulfate radicals, revealing the high reactivity of these compounds towards sulfate radicals and their potential environmental impact. This study sheds light on the effectiveness of advanced oxidation processes in degrading persistent organic pollutants in water treatment applications (Lutze, Bircher, Rapp, et al., 2015).

Neuroprotective Agents

González-Muñoz et al. (2011) discussed the development of N-acylaminophenothiazines, showing their neuroprotective activities, selective inhibition of butyrylcholinesterase, and potential for treating Alzheimer's disease. This research exemplifies the exploration of multifunctional compounds for neuroprotection and cognitive enhancement (González-Muñoz, Arce, López, et al., 2011).

Synthesis and Biological Properties

Saxena et al. (1984) explored the synthesis and biological properties of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, highlighting their considerable local anaesthetic activity. This study provides insights into the synthesis of new compounds with potential applications in local anesthesia (Saxena, Singh, Agarwal, & Mehra, 1984).

properties

IUPAC Name

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O/c1-10(15)12(19)16-8-5-6-11-7-9-17-13(18-11)14(2,3)4/h7,9-10H,5-6,8H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBGLNNPIZQQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCC1=NC(=NC=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide

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